8-Bromo-1,6-naphthyridine
CAS No.: 17965-74-1
Cat. No.: VC21045359
Molecular Formula: C8H5BrN2
Molecular Weight: 209.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17965-74-1 |
---|---|
Molecular Formula | C8H5BrN2 |
Molecular Weight | 209.04 g/mol |
IUPAC Name | 8-bromo-1,6-naphthyridine |
Standard InChI | InChI=1S/C8H5BrN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H |
Standard InChI Key | PQBNZTONCGWKCZ-UHFFFAOYSA-N |
SMILES | C1=CC2=CN=CC(=C2N=C1)Br |
Canonical SMILES | C1=CC2=CN=CC(=C2N=C1)Br |
Introduction
Physical and Chemical Properties
8-Bromo-1,6-naphthyridine possesses distinct physical and chemical properties that influence its behavior in chemical reactions and applications. These properties are crucial for researchers working with this compound in various scientific and industrial contexts.
Basic Identification Data
The compound is formally identified by its CAS registry number 17965-74-1 and has the molecular formula C₈H₅BrN₂, with a calculated molecular weight of 209.043 . This precise identification ensures that researchers can accurately reference and obtain the compound for their studies.
Physical Properties
The physical characteristics of 8-Bromo-1,6-naphthyridine are summarized in the following table:
These physical properties provide essential information for handling, storing, and utilizing the compound in various applications. The relatively high boiling point indicates strong intermolecular forces, likely due to the presence of nitrogen atoms in the heterocyclic structure. The LogP value of 1.27 suggests moderate lipophilicity, which has implications for the compound's solubility profile and potential biological activity .
Structural Characteristics
Molecular Structure
8-Bromo-1,6-naphthyridine features a fused bicyclic structure with two nitrogen atoms positioned at the 1 and 6 positions of the naphthyridine core. The bromine substituent is located at the 8-position, creating an electron-withdrawing effect that influences the electronic distribution throughout the molecule .
Electronic Properties
The presence of two nitrogen atoms in the heterocyclic ring system significantly affects the electronic distribution within the molecule. These nitrogen atoms contribute to the compound's basicity and influence its reactivity in various chemical transformations. The bromine substituent at the 8-position further modifies the electronic characteristics by its electron-withdrawing nature, activating specific positions for nucleophilic substitution reactions.
Synthesis Methods
Bromination of 1,6-Naphthyridine
One of the primary methods for synthesizing 8-Bromo-1,6-naphthyridine involves the direct bromination of 1,6-naphthyridine. While the search results don't provide a specific procedure for the parent compound, they detail a similar process for a related derivative that can be adapted .
Based on the synthesis of 8-bromo-1,6-naphthyridine-2-carboxylic acid, the bromination typically involves treating the parent 1,6-naphthyridine with bromine in acetic acid. The reaction mixture is typically heated to around 80°C for several hours to facilitate complete conversion .
Chemical Reactivity
Nucleophilic Substitution Reactions
Applications and Biological Activity
Pharmaceutical Applications
8-Bromo-1,6-naphthyridine serves as a key intermediate in synthesizing various 1,6-naphthyridine derivatives with antibacterial properties. The naphthyridine core is present in several important classes of antibiotics, including some fluoroquinolones, making brominated derivatives valuable starting materials for developing new antimicrobial agents.
Synthetic Building Block
Beyond its pharmaceutical applications, 8-Bromo-1,6-naphthyridine functions as a versatile building block in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for constructing more complex molecular architectures with potential applications in materials science, catalysis, and other fields.
Research Tool
The compound also serves as an important research tool for studying structure-activity relationships in medicinal chemistry. By synthesizing series of derivatives from this brominated intermediate, researchers can systematically explore how structural modifications affect biological activity, helping to guide drug discovery efforts.
Related Compounds
8-Bromo-1,6-naphthyridine-3-carboxylic Acid
8-Bromo-1,6-naphthyridine-3-carboxylic acid is a closely related derivative that features a carboxylic acid group at the 3-position in addition to the bromine at the 8-position. This compound has been specifically identified as a key intermediate in synthesizing various 1,8-naphthyridine-3-carboxylic acid derivatives with antibacterial properties.
8-Bromo-1,6-naphthyridine-2-carboxylic Acid
Another important related compound is 8-Bromo-1,6-naphthyridine-2-carboxylic acid (CAS 197507-55-4), which has the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.05. This compound can be synthesized by treating 1,6-naphthyridine-2-carboxylic acid with bromine in acetic acid at 80°C for 4 hours .
8-Bromo-1,2,3,4-Tetrahydro-1,6-Naphthyridine
8-Bromo-1,2,3,4-Tetrahydro-1,6-Naphthyridine (CAS 362606-16-4) represents a reduced form of 8-Bromo-1,6-naphthyridine, where one of the rings has been partially saturated. This compound has the molecular formula C₈H₉BrN₂ and offers different reactivity patterns compared to the fully aromatic parent compound .
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